

# Best practices for long-term storage of obeticholic acid

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## Compound of Interest

Compound Name: *Obeticholic Acid*

Cat. No.: *B1677079*

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## Technical Support Center: Obeticholic Acid

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of **obeticholic acid** (OCA).

## Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for solid (powder) **obeticholic acid**?

For long-term stability, solid **obeticholic acid** should be stored at -20°C. Under these conditions, it is expected to be stable for up to three years. For shorter durations, storage at 2-8°C is also acceptable. It is crucial to store the compound in a tightly sealed container to protect it from moisture and light.<sup>[1]</sup>

2. How should I store **obeticholic acid** in solution?

For long-term storage, **obeticholic acid** solutions should be stored at -80°C, which can maintain stability for up to one year. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents. When preparing a stock solution in DMSO, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

3. What is the stability of **obeticholic acid** at room temperature?

While formulated **obeticholic acid** tablets can be stored at room temperature (20–25°C, with excursions permitted to 15–30°C), the pure active pharmaceutical ingredient (API) is less stable.[2] Solutions of **obeticholic acid** are stable for up to 26 hours at 25°C.[3] For long-term storage of the API, room temperature is not recommended due to the potential for degradation.

#### 4. Is **obeticholic acid** sensitive to light?

Yes, it is recommended to protect **obeticholic acid** from light during storage to prevent potential photodegradation.[1] Amber vials or containers wrapped in aluminum foil should be used for both solid and solution forms.

#### 5. What are the known degradation pathways for **obeticholic acid**?

Forced degradation studies have shown that **obeticholic acid** is susceptible to degradation under acidic, basic, and oxidative conditions.[4] Hydrolysis and oxidation are the likely primary degradation pathways. It is important to avoid contact with strong acids, bases, and oxidizing agents during handling and storage.[4]

## Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Unexpected experimental results or loss of compound activity.	Degradation of obeticholic acid due to improper storage.	<ul style="list-style-type: none"><li>- Verify the storage conditions (temperature, protection from light and moisture).</li><li>- If stored in solution, check for the number of freeze-thaw cycles.</li><li>- Prepare a fresh solution from a new stock of solid obeticholic acid.</li><li>- Assess the purity of the compound using a stability-indicating method like RP-HPLC.</li></ul>
Precipitation observed in a stored solution of obeticholic acid.	The solubility of obeticholic acid may have been exceeded, or the solvent may have evaporated over time.	<ul style="list-style-type: none"><li>- Gently warm the solution and sonicate to attempt redissolving the precipitate.</li><li>- If redissolving is unsuccessful, centrifuge the solution and use the supernatant, noting the potential for a lower concentration.</li><li>- For future stock solutions, consider using a slightly lower concentration or a different solvent system.</li></ul>
Discoloration of solid obeticholic acid.	Potential degradation due to exposure to light, moisture, or contaminants.	<ul style="list-style-type: none"><li>- Do not use the discolored compound.</li><li>- Discard the material according to your institution's safety guidelines.</li><li>- Procure a new batch of obeticholic acid and store it under the recommended conditions.</li></ul>

## Quantitative Data on Obeticholic Acid Stability

The following table summarizes the results from forced degradation studies, indicating the percentage of degradation under various stress conditions. It is important to note that these conditions are harsher than typical storage conditions and are designed to accelerate degradation to understand the compound's stability profile.

Stress Condition	Description	% Degradation
Acid Hydrolysis	1N HCl at 60°C for 30 min	5.53%
Alkaline Hydrolysis	1N NaOH at 60°C for 30 min	4.68%
Oxidative Degradation	20% H <sub>2</sub> O <sub>2</sub> at 60°C for 30 min	3.79%
Thermal Degradation	105°C for 6 hours	Not specified, but degradation observed
Photolytic Degradation	Exposure to UV light for 7 days	Not specified, but degradation observed

Data from a stability-indicating RP-HPLC method development study.

## Experimental Protocols

### Protocol for Assessing **Obeticholic Acid** Stability by RP-HPLC

This protocol outlines a general procedure for a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity and degradation of **obeticholic acid**.

#### 1. Materials and Reagents:

- **Obeticholic acid** reference standard
- HPLC-grade acetonitrile
- HPLC-grade water
- Orthophosphoric acid

- 0.45 µm membrane filters

## 2. Chromatographic Conditions:

- Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and acetonitrile (e.g., in a 60:40 or 55:45 v/v ratio).<sup>[3][4]</sup>
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 210 nm
- Column Temperature: 25°C

## 3. Preparation of Solutions:

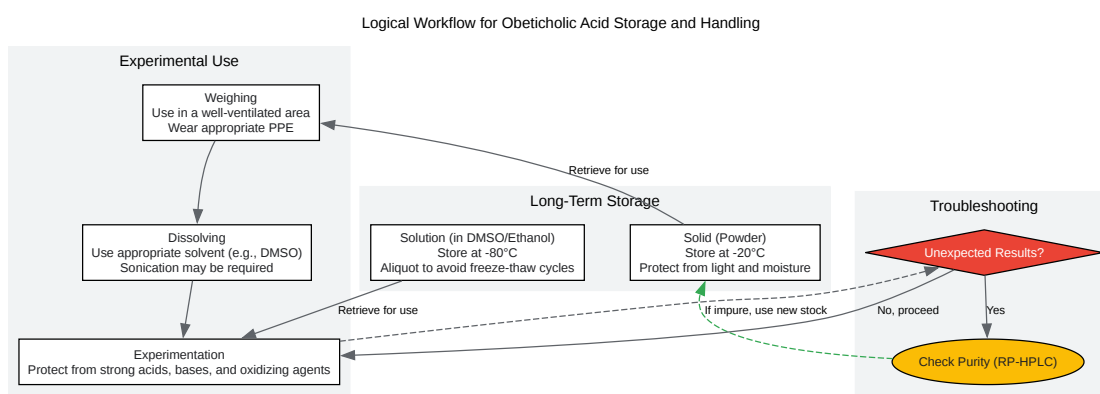
- Standard Solution: Accurately weigh and dissolve a known amount of **obeticholic acid** reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Further dilute to a working concentration (e.g., 10 µg/mL).
- Sample Solution: Prepare a solution of the **obeticholic acid** sample to be tested at the same concentration as the working standard solution.

## 4. Procedure:

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the standard solution multiple times (e.g., n=6) to check for system suitability (e.g., %RSD of peak area and retention time).
- Inject the sample solution.
- Analyze the chromatogram for the presence of the main **obeticholic acid** peak and any degradation product peaks.

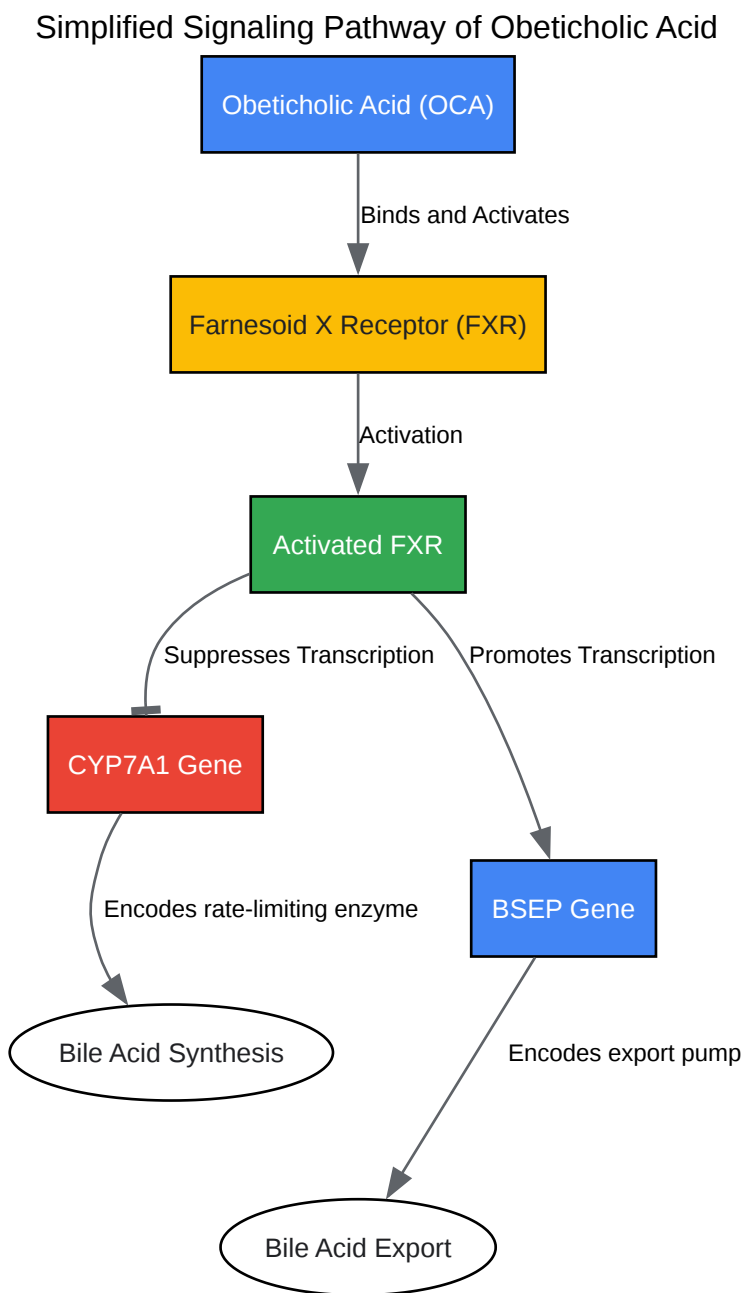
- Calculate the percentage of **obeticholic acid** and any impurities based on the peak areas.

## Visualizations



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Caption: Workflow for proper storage and handling of **obeticholic acid**.



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Caption: **Obeticholic acid**'s mechanism of action via FXR activation.

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